![molecular formula C10H14ClN3O2 B7970528 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate](/img/structure/B7970528.png)
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate
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Overview
Description
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate is a chemical compound with the molecular formula C10H11N3O·HCl·H2O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . The resulting oxadiazole intermediate is then reacted with an appropriate amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. A study demonstrated that 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antiviral and Antibacterial Properties : The compound exhibits promising antiviral activity against specific viral strains and antibacterial properties against gram-positive and gram-negative bacteria. This has positioned it as a candidate for further development in antiviral drug formulations .
Material Science
The unique structural properties of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine make it suitable for applications in material science:
- High-Energy Materials : Its stability and energy density have led to investigations into its use in developing high-energy materials for military and aerospace applications. The compound's ability to form energetic ionic salts enhances its utility in these domains .
Industrial Chemistry
In industrial settings, this compound serves as a building block for synthesizing various pharmaceuticals and agrochemicals:
- Synthesis of Pharmaceuticals : The oxadiazole framework is integral in designing new drugs due to its bioactive properties. It serves as a precursor in the synthesis of more complex pharmaceutical agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethylamine: Lacks the hydrochloride and hydrate components but shares the core structure.
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanol: Contains a hydroxyl group instead of an amine group.
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate is unique due to its combination of the oxadiazole ring, phenyl group, and ethanamine moiety, along with the presence of hydrochloride and hydrate components. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Biological Activity
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate, commonly referred to as Imolamine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C14H20N4O
- Molecular Weight : 260.33 g/mol
- CAS Number : 318-23-0
Imolamine exhibits its biological effects primarily through the modulation of various signaling pathways. It has been shown to interact with specific receptors and enzymes, leading to significant pharmacological outcomes.
- Anticancer Activity : Studies indicate that compounds within the oxadiazole class can induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 activity. This results in enhanced cell death in cancerous cell lines such as MCF-7 and A549 .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, particularly those classified under the ESKAPE pathogens. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Biological Activity Data
Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 15.63 | Induction of apoptosis via p53 activation |
Antimicrobial | ESKAPE bacteria | 0.12 - 2.78 | Disruption of cell wall synthesis |
HDAC Inhibition | HepG2 | 8.2 - 12.1 | Inhibition of histone deacetylase activity |
Case Studies
- Anticancer Efficacy : A study published in MDPI demonstrated that derivatives of 1,2,4-oxadiazoles exhibited cytotoxic effects comparable to established chemotherapeutics like Tamoxifen . The study highlighted the potential for these compounds to serve as effective agents in cancer therapy.
- Inhibition Studies : Research involving human carbonic anhydrases (hCA) showed that several oxadiazole derivatives selectively inhibited hCA IX and II at nanomolar concentrations, indicating their potential as therapeutic agents in cancer treatment .
- Molecular Docking Studies : Molecular docking simulations revealed strong interactions between the oxadiazole derivatives and target receptors, suggesting a rational basis for their biological activities .
Properties
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH.H2O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8;;/h1-5H,6-7,11H2;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWSUNZSFPJTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCN.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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